1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride

Lipophilicity Drug-likeness Medicinal chemistry

1-Methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (CAS 1340300-24-4; synonym: 2-isopropyl-1-methyl-1H-imidazole-4-sulfonyl chloride) is a heterocyclic sulfonyl chloride building block belonging to the imidazole-4-sulfonyl chloride family. Its molecular formula is C₇H₁₁ClN₂O₂S with a molecular weight of 222.69 g/mol.

Molecular Formula C7H11ClN2O2S
Molecular Weight 222.69 g/mol
CAS No. 1340300-24-4
Cat. No. B1395467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride
CAS1340300-24-4
Molecular FormulaC7H11ClN2O2S
Molecular Weight222.69 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CN1C)S(=O)(=O)Cl
InChIInChI=1S/C7H11ClN2O2S/c1-5(2)7-9-6(4-10(7)3)13(8,11)12/h4-5H,1-3H3
InChIKeyVVBVSGJCTVHRGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (CAS 1340300-24-4): Procurement-Relevant Structural and Property Baseline for Research Supply Decisions


1-Methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (CAS 1340300-24-4; synonym: 2-isopropyl-1-methyl-1H-imidazole-4-sulfonyl chloride) is a heterocyclic sulfonyl chloride building block belonging to the imidazole-4-sulfonyl chloride family [1]. Its molecular formula is C₇H₁₁ClN₂O₂S with a molecular weight of 222.69 g/mol [1]. The compound features a reactive sulfonyl chloride group at the imidazole 4-position, a methyl substituent at N-1, and an isopropyl group at C-2. This specific 2-isopropyl-1-methyl substitution pattern distinguishes it from the broader class of imidazole sulfonyl chlorides commonly used as electrophilic warheads in medicinal chemistry for sulfonamide and sulfonate ester synthesis [2]. Commercially, it is available from multiple vendors at purities of 95–97% in research-scale quantities (100 mg to 1 g), with pricing reflecting its position as a specialty intermediate rather than a commodity building block .

Why Generic Substitution of 1-Methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride with Unsubstituted or Mono-Methyl Imidazole Sulfonyl Chlorides Carries Physicochemical Risk


Imidazole-4-sulfonyl chlorides are not interchangeable reagents. The identity of substituents at the imidazole N-1 and C-2 positions fundamentally alters the compound's lipophilicity, steric profile, and conformational flexibility—parameters that directly influence both the reactivity of the sulfonyl chloride electrophile and the drug-like properties of downstream sulfonamide products [1][2]. The 2-isopropyl group on the target compound (CAS 1340300-24-4) introduces greater steric bulk and hydrophobicity compared to the unsubstituted (1H-imidazole-4-sulfonyl chloride), N-1-methyl-only (CAS 137049-00-4), or 1,2-dimethyl (CAS 137049-02-6) analogs. These differences manifest as measurable changes in computed XLogP3, density, melting point, boiling point, and rotatable bond count [1][3][4]. When a research program has been optimized around a specific sulfonamide derived from this building block, substituting a less lipophilic or sterically smaller analog may alter target binding, metabolic stability, or physicochemical handling properties—compromising SAR continuity and experimental reproducibility [2].

Quantitative Differential Evidence for 1-Methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (CAS 1340300-24-4) Against Its Closest Imidazole-4-sulfonyl Chloride Analogs


XLogP3 Lipophilicity Advantage: 2-Isopropyl Substitution Elevates Computed LogP by 1.1 Units Versus the N-1-Methyl-Only Analog

The computed XLogP3-AA value for 1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride is 1.5, compared to 0.4 for 1-methyl-1H-imidazole-4-sulfonyl chloride (CAS 137049-00-4) and 0.8 for 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (CAS 137049-02-6) [1][2][3]. This represents a 3.75-fold increase in the computed partition coefficient relative to the N-1-methyl-only analog. The 2-isopropyl group thus provides a quantifiable lipophilicity boost that the 2-unsubstituted and 2-methyl congeners cannot achieve. Higher LogP in the building block correlates with increased LogP in derived sulfonamide products, which can improve membrane permeability and target engagement in cell-based assays, though care must be taken to avoid excessive lipophilicity-driven promiscuity [1].

Lipophilicity Drug-likeness Medicinal chemistry

Melting Point Differentiation: Target Compound Melts at 64 °C, Significantly Lower Than 1-Methyl and 1H-Unsubstituted Analogs (85–174 °C)

The melting point of 1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride is reported as 64 °C by Fluorochem . By contrast, 1-methyl-1H-imidazole-4-sulfonyl chloride (CAS 137049-00-4) exhibits a melting point range of 85–91 °C , while the unsubstituted parent 1H-imidazole-4-sulfonyl chloride (CAS 58767-51-4) melts at 163–174 °C . The lowest melting point among the class belongs to the 2-isopropyl-substituted target compound, reflecting the disruption of crystal packing by the bulky, conformationally flexible isopropyl group. This property may simplify dissolution and handling in certain solvent systems where lower-melting solids are preferred, though it also indicates the compound may be more sensitive to elevated temperature during storage or shipping .

Physical form Handling Formulation

Density Reduction Relative to 1-Methyl Analog: 1.4 vs. 1.6 g/cm³ Reflects Steric Bulk of the 2-Isopropyl Substituent

The computed density of 1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride is 1.4 ± 0.1 g/cm³, as reported by Chemsrc . In comparison, 1-methyl-1H-imidazole-4-sulfonyl chloride has a computed density of 1.60 ± 0.1 g/cm³ . The approximately 12.5% lower density of the target compound is a direct consequence of the 2-isopropyl group increasing the molecular volume (222.69 g/mol vs. 180.61 g/mol) without a proportionate mass increase. The 1-ethyl-2-methyl analog shares a similar density of 1.4 ± 0.1 g/cm³, suggesting the steric effect is primarily driven by the 2-substituent rather than the N-1 substituent .

Density Steric bulk Structure-property relationship

Increased Conformational Flexibility: Two Rotatable Bonds Versus One in N-1-Methyl and 1,2-Dimethyl Analogs

The target compound possesses two rotatable bonds (the C–C bond of the isopropyl group and the N–CH₃ bond), compared to only one rotatable bond in both 1-methyl-1H-imidazole-4-sulfonyl chloride and 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride [1][2][3]. The additional rotatable bond arises specifically from the isopropyl substituent at C-2, which introduces a freely rotating branched alkyl group not present in the methyl-substituted or unsubstituted analogs. This difference in conformational degrees of freedom translates into the potential for distinct binding conformations in derived sulfonamide ligands, as well as altered entropic contributions to target binding [1].

Conformational flexibility Rotatable bonds Drug design

Molecular Weight Differentiation: 222.69 g/mol Positions This Building Block at the Upper End of the Imidazole-4-sulfonyl Chloride Class

With a molecular weight of 222.69 g/mol, 1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride is the heaviest among commonly stocked imidazole-4-sulfonyl chlorides [1]. Key comparators span from 166.59 g/mol (1H-imidazole-4-sulfonyl chloride, CAS 58767-51-4) to 215.06 g/mol (5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride, CAS 137048-96-5) . The target compound exceeds the 1,2-dimethyl analog (194.64 g/mol) by 28.05 g/mol and the 1-ethyl-2-methyl analog (208.67 g/mol) by 14.02 g/mol [2]. The difference arises entirely from the 2-isopropyl group (C₃H₇, 43 Da) replacing smaller substituents (H, CH₃, or Cl). For fragment-based drug discovery programs operating under strict molecular weight cutoffs (e.g., Rule of Three: MW ≤ 300), this difference may be acceptable, but for lead-like criteria (MW ≤ 350–400), the extra mass from the sulfonyl chloride building block reduces available mass budget for elaborated products [1].

Molecular weight Lead-likeness Fragment-based screening

Supplier Availability and Purity Profile: 97% Purity with Pricing Indicative of Specialty (Non-Commodity) Synthesis Status

The compound is commercially available from Beyotime (97% purity, product Y134308, priced at ¥2,009/100 mg and ¥7,831/1 g) , MolCore (≥98% purity, product MC518506) , and Fluorochem via CymitQuimica (95% purity, 250 mg at €371, 1 g at €973) . By comparison, the closest analog 1-methyl-1H-imidazole-4-sulfonyl chloride (CAS 137049-00-4) is available from Thermo Scientific at 95% purity (250 mg) and Sigma-Aldrich at 95% purity . The target compound's pricing at ¥2,009–¥7,831 per 100 mg–1 g from domestic Chinese suppliers and €371–€973 from European distributors positions it as a specialty intermediate, consistent with its relatively recent CAS registration (2011) and lower commercial demand compared to commodity analogs . The 97% purity level from Beyotime exceeds the 95% standard purity of most comparator compounds from major catalog suppliers .

Vendor sourcing Purity Procurement

Defensible Application Scenarios for 1-Methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (CAS 1340300-24-4) Grounded in Quantitative Differentiation Evidence


Medicinal Chemistry SAR Programs Requiring Specific LogP Windows (XLogP3 ≈ 1.5) for Imidazole-Containing Sulfonamide Leads

When a structure-activity relationship program has identified that an imidazole-4-sulfonamide scaffold requires an XLogP3 in the 1.0–2.0 range for optimal cell permeability and target engagement, the target compound (XLogP3 = 1.5) provides a direct entry point. The N-1-methyl-only analog (XLogP3 = 0.4) and 1,2-dimethyl analog (XLogP3 = 0.8) both fall below this window, meaning their derived sulfonamides would be systematically less lipophilic [1][2]. Substituting a lower-LogP building block would require compensating lipophilicity elsewhere in the molecule—a non-trivial medicinal chemistry challenge that may introduce undesired structural changes. The 2-isopropyl group provides this LogP increment without adding a halogen or extending the scaffold, preserving core imidazole recognition while tuning physicochemical properties [1].

Fragment-to-Lead Optimization Where 2-Position Steric Bulk and Conformational Flexibility Are Required for Induced-Fit Binding

For targets exhibiting induced-fit conformational changes upon ligand binding, the additional rotatable bond (2 vs. 1) and increased steric bulk of the 2-isopropyl group may facilitate productive binding interactions that the rigid 2-methyl or 2-unsubstituted analogs cannot achieve [1]. The isopropyl group can adopt multiple rotameric states, potentially sampling a broader conformational space within a binding pocket. In fragment-growing strategies, if a fragment hit derived from a 1-methylimidazole-4-sulfonamide shows weak affinity (e.g., Kd > 100 µM) and crystallography reveals an unoccupied hydrophobic sub-pocket adjacent to the imidazole 2-position, the 2-isopropyl-substituted building block offers a direct route to explore this pocket without altering the core binding pharmacophore [1].

Synthesis of Sulfonamide Libraries with Differentiated Physicochemical Profiles for Parallel Property Optimization

When constructing a matrix library of imidazole-4-sulfonamides to simultaneously optimize potency, solubility, and metabolic stability, the target compound serves as the high-LogP, high-flexibility member of the building block set. Alongside 1-methyl (XLogP3 = 0.4), 1,2-dimethyl (XLogP3 = 0.8), and 5-chloro-1-methyl (electron-withdrawing) variants, the 2-isopropyl-1-methyl compound extends the property space explored by the library by 0.7–1.1 LogP units beyond the nearest analogs [1][2]. This coverage of a broader property range increases the probability of identifying a lead with balanced properties. The 64 °C melting point also facilitates automated solid-dispensing workflows that may struggle with higher-melting (85–174 °C) comparator compounds .

Agrochemical Intermediate Synthesis Where the Isopropyl Motif Is Bioisosteric with Known Active Ingredient Substructures

The 2-isopropylimidazole substructure appears in known bioactive compounds, including ipronidazole (2-isopropyl-1-methyl-5-nitroimidazole), an antiprotozoal agent used in veterinary medicine [1]. For agrochemical discovery programs exploring imidazole-4-sulfonamide analogs of such nitroimidazole pharmacophores, the sulfonyl chloride building block provides a direct derivatization handle at the 4-position while retaining the 2-isopropyl-1-methyl substitution pattern validated in the reference compound. This enables systematic replacement of the nitro group with sulfonamide bioisosteres, potentially yielding novel agents with improved safety profiles [1][2]. The 97% purity specification supports direct use in parallel synthesis without additional purification .

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